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Compound of Interest

Compound Name: Invertin

Cat. No.: B607192

For researchers, scientists, and professionals in drug development, the accurate measurement
of invertase activity is crucial for a wide range of applications, from understanding fundamental
metabolic pathways to developing novel therapeutics. This guide provides a comprehensive
comparison of two commonly employed methods for assaying invertase activity: the 3,5-
Dinitrosalicylic Acid (DNS) method and the Glucose Oxidase (GO) coupled assay. We present
a cross-validation of these techniques, supported by experimental data, to aid in the selection
of the most appropriate method for your research needs.

Comparison of Invertase Activity Assay Methods

The selection of an appropriate assay for determining invertase activity is contingent on various
factors, including the required sensitivity, the presence of interfering substances in the sample,
and the desired throughput. Below is a comparative summary of the DNS and Glucose
Oxidase-based assays.
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3,5-Dinitrosalicylic Acid

Glucose Oxidase (GO)

Feature
(DNS) Method Coupled Assay
) Specifically measures the
Measures the total reducing
glucose produced from
sugars (glucose and fructose) ) ]
sucrose hydrolysis. Glucose is
produced from sucrose o )
] ) oxidized by glucose oxidase,
o hydrolysis. DNS is reduced by ] ]
Principle ) producing hydrogen peroxide,
these sugars under alkaline o .
- o which is then used in a
conditions, resulting in a color _ _
) peroxidase-catalyzed reaction
change that is measured
) to generate a colored or
spectrophotometrically.[1][2][3]
fluorescent product.[4][5]
Non-specific for glucose. It Highly specific for glucose.
detects all reducing sugars This specificity provides a
present in the sample, which more accurate measurement
Specificity can lead to overestimation of of invertase activity, as it is not
invertase activity if other affected by the presence of
reducing sugars are present. fructose or other reducing
[3][6] sugars.[4]
Generally considered to be N
- More sensitive than the DNS
less sensitive than the glucose o
) method.[5] Commercial kits
o oxidase method.[2] The ]
Sensitivity based on this method can

detection limit is in the range of

0.5 mM to 40 mM of glucose.
[2]

detect invertase activity as low
as 0.007 U/L.[7]

Linear Range

Exhibits a good linear range
for quantification, though it can
be narrower than that of the

glucose oxidase assay.[8]

Typically offers a wider linear
range for glucose detection,
allowing for the accurate
quantification of a broader

range of enzyme activities.

Interference

Susceptible to interference
from other reducing agents
and certain amino acids

present in the sample matrix.

[3]

Can be inhibited by high
concentrations of certain
substances like thiols (e.g., B-
mercaptoethanol,
dithiothreitol).[7]
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Can be adapted for high- Readily amenable to high-

throughput screening, but the throughput screening in 96-
Throughput - o )

boiling step can be a limiting well plate format without a

factor. heating step.[7]

) Can be more expensive due to
Reagents are relatively
) ) the cost of the enzymes
, inexpensive and the procedure ]
Cost & Complexity ) ] ) (glucose oxidase and
is straightforward, though it ) ]
) - peroxidase). The procedure is
involves a boiling step.[2] i
generally simpler and faster.[4]

Experimental Protocols

Detailed methodologies for both the DNS and Glucose Oxidase-based invertase activity assays
are provided below.

3,5-Dinitrosalicylic Acid (DNS) Method

This method is based on the reduction of 3,5-dinitrosalicylic acid by the reducing sugars
(glucose and fructose) liberated from the enzymatic hydrolysis of sucrose.

Materials:

1% (w/v) Sucrose solution in 50 mM sodium acetate buffer (pH 4.7)
 Invertase enzyme solution

o DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50
mg of sodium sulfite in 200 mL of 1% (w/v) NaOH solution.

e 40% (w/v) Rochelle salt (potassium sodium tartrate) solution
e Spectrophotometer
Procedure:

e Enzyme Reaction:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://bioassaysys.com/wp-content/uploads/EIVT.pdf
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/initial-rates-of-reaction.pdf
https://www.researchgate.net/post/Which_is_the_better_method_of_assay_for_microbial_invertase_DNSA_method_or_Glucose_oxidase-peroxidase_method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Add 0.5 mL of the 1% sucrose solution to a test tube.
o Add 0.5 mL of the invertase enzyme solution to the test tube.

o Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined
period (e.g., 15 minutes).

o Prepare a blank by adding 0.5 mL of the enzyme solution to 0.5 mL of buffer without
sucrose.

e Color Development:
o Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent to the reaction mixture.
o Heat the tubes in a boiling water bath for 5-15 minutes.
o After boiling, add 0.5 mL of the 40% Rochelle salt solution to stabilize the color.
o Cool the tubes to room temperature.
e Measurement:
o Measure the absorbance of the solution at 540 nm using a spectrophotometer.

o Determine the concentration of reducing sugars produced by comparing the absorbance
to a standard curve prepared with known concentrations of glucose.

Glucose Oxidase (GO) Coupled Assay

This assay specifically quantifies the glucose produced from sucrose hydrolysis through a
series of coupled enzymatic reactions.

Materials:
e 1% (w/v) Sucrose solution in 50 mM sodium acetate buffer (pH 4.7)

 Invertase enzyme solution
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e Glucose Oxidase (GO) reagent: A solution containing glucose oxidase, peroxidase, and a
chromogenic substrate (e.g., o-dianisidine or ABTS) in a suitable buffer (e.g., 100 mM
potassium phosphate buffer, pH 7.0).

o Spectrophotometer or microplate reader
Procedure:

e Enzyme Reaction:

[¢]

Add 50 pL of the 1% sucrose solution to a microplate well.

[¢]

Add 50 pL of the invertase enzyme solution to the well.

[e]

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined
period (e.g., 15 minutes).

[e]

Prepare a blank by adding 50 pL of the enzyme solution to 50 pL of buffer without sucrose.
e Glucose Detection:

o Add 100 pL of the Glucose Oxidase reagent to each well.

o Incubate the plate at room temperature for 10-30 minutes to allow for color development.
e Measurement:

o Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g.,
405 nm for ABTS or 540 nm for o-dianisidine).

o Determine the concentration of glucose produced by comparing the absorbance to a
standard curve prepared with known concentrations of glucose.

Visualizing Experimental Workflows and Signaling
Pathways

To further clarify the methodologies and the biological context of invertase activity, the following
diagrams have been generated using the DOT language.
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Experimental Workflows

4 q
Glucose Oxidase Method Workflow
> Incubate Sucrose Add Glucose Incubate for > .
( S with Invertase Oxidase Reagent Color Development Lleasuclibsuila e
.
4

DNS Method Workflow

TR SR Add DNS Reagent Add Rochelle Salt MIPRID/ATECHEES End
with Invertase at 540 nm

( Start H
-

Click to download full resolution via product page

Caption: Workflow diagrams for the DNS and Glucose Oxidase invertase assays.

Invertase
Yeast

Regulation by the SNF1 Signaling Pathway in

Invertase expression in yeast is tightly regulated by the availability of glucose, primarily through
the SNF1 (Sucrose Non-Fermenting 1) kinase pathway. This pathway is a key regulator of
carbon metabolism in response to glucose starvation.[9]
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Caption: The SNF1 signaling pathway regulating invertase (SUC2) expression in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/publication/287718325_A_Simplified_Method_for_Measuring_Secreted_Invertase_Activity_in_Saccharomyces_cerevisiae
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/initial-rates-of-reaction.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://www.researchgate.net/post/Which_is_the_better_method_of_assay_for_microbial_invertase_DNSA_method_or_Glucose_oxidase-peroxidase_method
https://www.researchgate.net/publication/336825971_Glucose_Oxidase_Applications_and_Comparison_of_the_Activity_Assays
https://pubmed.ncbi.nlm.nih.gov/21647284/
https://pubmed.ncbi.nlm.nih.gov/21647284/
https://bioassaysys.com/wp-content/uploads/EIVT.pdf
https://www.researchgate.net/figure/Quantification-of-invertase-and-validation-of-the-method-Time-courses-in-absorption-are_fig1_7880877
https://www.longdom.org/open-access/a-simplified-method-for-measuring-secreted-invertase-activity-in-saccharomyces-cerevisiae-10424.html
https://www.benchchem.com/product/b607192#cross-validation-of-invertase-activity-assay-results
https://www.benchchem.com/product/b607192#cross-validation-of-invertase-activity-assay-results
https://www.benchchem.com/product/b607192#cross-validation-of-invertase-activity-assay-results
https://www.benchchem.com/product/b607192#cross-validation-of-invertase-activity-assay-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607192?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

